Cas no 2227695-27-2 (rac-(1R,3R)-2,2-dimethyl-3-3-(1H-1,2,3,4-tetrazol-5-yl)phenylcyclopropylmethanamine)

rac-(1R,3R)-2,2-dimethyl-3-3-(1H-1,2,3,4-tetrazol-5-yl)phenylcyclopropylmethanamine structure
2227695-27-2 structure
Product Name:rac-(1R,3R)-2,2-dimethyl-3-3-(1H-1,2,3,4-tetrazol-5-yl)phenylcyclopropylmethanamine
CAS No:2227695-27-2
MF:C13H17N5
MW:243.307581663132
CID:5934830
PubChem ID:165641042
Update Time:2025-07-03

rac-(1R,3R)-2,2-dimethyl-3-3-(1H-1,2,3,4-tetrazol-5-yl)phenylcyclopropylmethanamine Chemical and Physical Properties

Names and Identifiers

    • rac-(1R,3R)-2,2-dimethyl-3-3-(1H-1,2,3,4-tetrazol-5-yl)phenylcyclopropylmethanamine
    • rac-[(1R,3R)-2,2-dimethyl-3-[3-(1H-1,2,3,4-tetrazol-5-yl)phenyl]cyclopropyl]methanamine
    • EN300-1770161
    • 2227695-27-2
    • Inchi: 1S/C13H17N5/c1-13(2)10(7-14)11(13)8-4-3-5-9(6-8)12-15-17-18-16-12/h3-6,10-11H,7,14H2,1-2H3,(H,15,16,17,18)/t10-,11-/m0/s1
    • InChI Key: BVOJRVMDMQOIAE-QWRGUYRKSA-N
    • SMILES: NC[C@H]1[C@H](C2C=CC=C(C3N=NNN=3)C=2)C1(C)C

Computed Properties

  • Exact Mass: 243.14839556g/mol
  • Monoisotopic Mass: 243.14839556g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 2
  • Hydrogen Bond Acceptor Count: 4
  • Heavy Atom Count: 18
  • Rotatable Bond Count: 3
  • Complexity: 306
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 2
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • XLogP3: 1.5
  • Topological Polar Surface Area: 80.5Ų

rac-(1R,3R)-2,2-dimethyl-3-3-(1H-1,2,3,4-tetrazol-5-yl)phenylcyclopropylmethanamine Pricemore >>

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Additional information on rac-(1R,3R)-2,2-dimethyl-3-3-(1H-1,2,3,4-tetrazol-5-yl)phenylcyclopropylmethanamine

Racemic (1R,3R)-2,2-Dimethyl-3-(3-(1H-1,2,3,4-Tetrazol-5-yl)Phenyl)cyclopropylmethanamine: A Comprehensive Overview

Racemic (1R,3R)-2,2-Dimethyl-3-(3-(1H-1,2,3,4-Tetrazol-5-yl)Phenyl)cyclopropylmethanamine is a complex organic compound with the CAS registry number No. 2227695-27-2. This compound belongs to the class of tetrazole-containing cyclopropane derivatives and has garnered significant attention in recent years due to its potential applications in various fields. The molecule's structure is characterized by a cyclopropane ring substituted with a tetrazole moiety and a dimethylamino group, making it a versatile building block for further chemical modifications.

The tetrazole group in the molecule is a key functional group that imparts unique electronic and steric properties. Tetrazoles are known for their stability and reactivity in certain chemical transformations. Recent studies have highlighted the role of tetrazoles as bioisosteres of carboxylic acids and other functional groups, making them valuable in drug design and optimization. The cyclopropane ring in this compound adds rigidity to the structure, which can influence its pharmacokinetic properties such as absorption and distribution.

One of the most promising applications of racemic (1R,3R)-No. 2227695-27-2 lies in its potential as an intermediate in the synthesis of bioactive molecules. Researchers have explored its use in constructing heterocyclic frameworks that are relevant to medicinal chemistry. For instance, the compound has been employed as a precursor for synthesizing compounds with anti-inflammatory and anticancer activities. These findings underscore its importance in drug discovery pipelines.

From a synthetic standpoint, the preparation of racemic (1R,3R)-No. 2227695-27-2 involves multi-step reactions that highlight modern organic synthesis techniques. The synthesis typically begins with the formation of the cyclopropane ring through [1+1] cycloaddition or other cyclopropanation methods. Subsequent steps involve functionalization of the ring with tetrazole and dimethylamino groups using coupling reactions or nucleophilic substitutions.

Recent advancements in asymmetric synthesis have enabled the selective preparation of enantiopure forms of this compound. The stereochemistry at the (1R,3R) configuration plays a critical role in determining its biological activity and pharmacokinetic profile. Enantioselective syntheses have been reported using chiral catalysts and auxiliaries, paving the way for further exploration of its enantiomeric properties.

In terms of biological activity, racemic (1R,3R)-No. 2227695-27-2 has shown potential as an inhibitor of certain enzyme targets associated with neurodegenerative diseases. Preclinical studies suggest that it may modulate pathways involved in amyloid-beta aggregation and tau phosphorylation – hallmarks of Alzheimer's disease. While these findings are preliminary, they highlight the compound's potential as a lead candidate for therapeutic development.

The environmental impact of racemic (1R,3R)-No. 2227695-

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